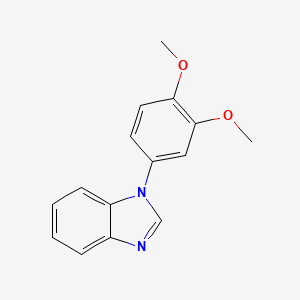![molecular formula C14H17Cl3N2O B5778341 2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as TAPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TAPP is a member of the acetamide family and is widely used as a research tool in the fields of neuroscience, pharmacology, and toxicology.
Mecanismo De Acción
2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide acts as a selective sigma-1 receptor agonist, which means that it activates these receptors in a specific manner. Activation of sigma-1 receptors by 2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to modulate various cellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include modulation of neurotransmitter release, inhibition of pain signaling, and protection against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its high selectivity for sigma-1 receptors, which allows for specific modulation of these receptors without affecting other cellular processes. However, one of the limitations of using 2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide is its relatively low potency, which requires higher concentrations of the compound to achieve significant effects.
Direcciones Futuras
There are several future directions for research on 2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, including the development of more potent analogs, the investigation of its effects on various disease models, and the exploration of its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide and its potential interactions with other cellular targets.
In conclusion, 2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide is a synthetic compound that has shown significant potential as a research tool in the fields of neuroscience, pharmacology, and toxicology. Its selective binding to sigma-1 receptors and its ability to modulate various cellular signaling pathways make it a valuable tool for investigating physiological and pathological processes. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide is synthesized by reacting 4-(4-methyl-1-piperidinyl)aniline with trichloroacetyl chloride in the presence of a base. The resulting product is purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been used in various scientific research studies due to its ability to selectively bind to sigma-1 receptors. Sigma-1 receptors are a type of protein that is found in the central nervous system and have been implicated in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c1-10-6-8-19(9-7-10)12-4-2-11(3-5-12)18-13(20)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPIIBVZKPRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
